2,2'-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
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Overview
Description
2,2’-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) is a complex organic compound with a unique structure that includes a cyclohexyl group, chlorine atoms, and a tetrahydroisoindole dione framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole dione compounds .
Scientific Research Applications
2,2’-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2’-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Norcantharimide: Similar structure but lacks the cyclohexyl group.
Hexahydroisoindole dione derivatives: These compounds share the tetrahydroisoindole dione core but differ in their substituents.
Uniqueness
The uniqueness of 2,2’-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
312713-12-5 |
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Molecular Formula |
C24H29Cl2N3O4 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
5-chloro-2-[[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl-cyclohexylamino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C24H29Cl2N3O4/c25-14-6-8-17-19(10-14)23(32)28(21(17)30)12-27(16-4-2-1-3-5-16)13-29-22(31)18-9-7-15(26)11-20(18)24(29)33/h6-7,16-20H,1-5,8-13H2 |
InChI Key |
ZSTQIQZFCZVEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CN2C(=O)C3CC=C(CC3C2=O)Cl)CN4C(=O)C5CC=C(CC5C4=O)Cl |
Origin of Product |
United States |
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